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molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one

Cat. No. B2968965
M. Wt: 264.3
InChI Key: DKGMOQMJDITPEE-UHFFFAOYSA-N
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Patent
US07238701B2

Procedure details

To a stirring 0° C. POCl3 (200 mL) solution of 3,5,6,8-tetrahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,2′-[1,3]dioxolan]-4-one (20.0 g, 0.076 mol) was added triethylamine (200 mL) from a dropping funnel over a 15 min. period. The contents were allowed to warm to rt, and then heated to 80° C. After 3 h, the contents were removed from heating, and allowed to cool to rt. The heterogeneous mixture was concentrated under reduced pressure, the residue diluted with ethyl acetate (100 mL), and again concentrated. The residue was diluted with ethyl acetate (100 mL) and the heterogeneous mixture poured onto a stirring mixture of ice-water/sq. NaHCO3 (800 mL). After 5 min. stirring, the now pH=7 contents were filtered and the solid filter cake washed with water. The product was dried in vacuum oven overnight to afford the desired product (20.7 g, 97%) as an off-white solid. 1H-NMR (DMSO-d6) δ 8.82 (s, 1H), 3.97 (s, 4H), 3.10 (t, 2H), 3.07 (s, 2H), 1.95 (t, 2H); LCMS RT=2.45 min; [M+H]+=283.1.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[O:6]1[CH2:10][CH2:9][O:8][C:7]21[CH2:15][CH2:14][C:13]1[C:16]3[C:21](=O)[NH:20][CH:19]=[N:18][C:17]=3[S:23][C:12]=1[CH2:11]2>C(N(CC)CC)C>[Cl:3][C:21]1[C:16]2[C:13]3[CH2:14][CH2:15][C:7]4([CH2:11][C:12]=3[S:23][C:17]=2[N:18]=[CH:19][N:20]=1)[O:8][CH2:9][CH2:10][O:6]4

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
O1C2(OCC1)CC1=C(CC2)C2=C(N=CNC2=O)S1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 5 min. stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a stirring 0° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C
CUSTOM
Type
CUSTOM
Details
the contents were removed
TEMPERATURE
Type
TEMPERATURE
Details
from heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
The heterogeneous mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
the heterogeneous mixture poured onto a stirring mixture of ice-water/sq
FILTRATION
Type
FILTRATION
Details
the now pH=7 contents were filtered
FILTRATION
Type
FILTRATION
Details
the solid filter cake
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC1=C2CCC2(OCCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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